Cas no 31529-27-8 (3-(carboxymethyl)-1H-indole-2-carboxylic Acid)

3-(carboxymethyl)-1H-indole-2-carboxylic Acid is a versatile organic compound with a unique structure. It exhibits high purity and stability, making it suitable for various synthetic applications. This compound is valued for its potential in pharmaceuticals, where it can serve as a building block for novel drug candidates. Its carboxylic acid and indole groups offer a range of chemical functionalities, facilitating synthetic transformations and providing opportunities for further derivatization.
3-(carboxymethyl)-1H-indole-2-carboxylic Acid structure
31529-27-8 structure
商品名:3-(carboxymethyl)-1H-indole-2-carboxylic Acid
CAS番号:31529-27-8
MF:C11H9NO4
メガワット:219.19346
MDL:MFCD00897387
CID:1110735
PubChem ID:672547

3-(carboxymethyl)-1H-indole-2-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • 2-carboxy-1H-Indole-3-acetic acid
    • 3-(Carboxymethyl)-1H-indole-2-carboxylic acid
    • 2-Carboxy-3-indoleacetic acid
    • 2-carboxyindole-3-acetic acid
    • EN300-194528
    • CCG-144367
    • TimTec1_003626
    • DTXSID70350069
    • HMS1544E18
    • Cambridge id 6772246
    • MFCD00897387
    • STK523968
    • 3-Carboxymethyl-1H-indole-2-carboxylic acid
    • 31529-27-8
    • CHEMBL23754
    • Z57697423
    • F73677
    • 3-(carboxymethyl)-1H-indole-2-carboxylicacid
    • CS-0238395
    • BDBM50009092
    • AE-473/30079022
    • Oprea1_354235
    • CRMJDDJAUJZUDJ-UHFFFAOYSA-N
    • MS-0665
    • AKOS000543316
    • 3-(carboxymethyl)indole-2-carboxylic acid
    • SCHEMBL7463580
    • 3-(carboxymethyl)-1H-indole-2-carboxylic Acid
    • MDL: MFCD00897387
    • インチ: InChI=1S/C11H9NO4/c13-9(14)5-7-6-3-1-2-4-8(6)12-10(7)11(15)16/h1-4,12H,5H2,(H,13,14)(H,15,16)
    • InChIKey: CRMJDDJAUJZUDJ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 219.05315777g/mol
  • どういたいしつりょう: 219.05315777g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 304
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 90.4Ų

3-(carboxymethyl)-1H-indole-2-carboxylic Acid セキュリティ情報

3-(carboxymethyl)-1H-indole-2-carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM245234-5g
3-(Carboxymethyl)-1H-indole-2-carboxylic acid
31529-27-8 95%+
5g
$796 2023-02-02
TRC
C142658-100mg
3-(carboxymethyl)-1H-indole-2-carboxylic Acid
31529-27-8
100mg
$ 210.00 2022-06-06
TRC
C142658-10mg
3-(carboxymethyl)-1H-indole-2-carboxylic Acid
31529-27-8
10mg
$ 50.00 2022-06-06
Chemenu
CM245234-1g
3-(Carboxymethyl)-1H-indole-2-carboxylic acid
31529-27-8 95%+
1g
$297 2023-02-02
Enamine
EN300-194528-1g
3-(carboxymethyl)-1H-indole-2-carboxylic acid
31529-27-8 95%
1g
$470.0 2023-09-17
1PlusChem
1P01BHOO-1g
3-(Carboxymethyl)-1H-indole-2-carboxylic acid
31529-27-8 97%
1g
$259.00 2025-03-19
Enamine
EN300-194528-1.0g
3-(carboxymethyl)-1H-indole-2-carboxylic acid
31529-27-8 95%
1g
$0.0 2023-06-08
Enamine
EN300-194528-5g
3-(carboxymethyl)-1H-indole-2-carboxylic acid
31529-27-8 95%
5g
$1363.0 2023-09-17
A2B Chem LLC
AW14952-250mg
3-(Carboxymethyl)-1H-indole-2-carboxylic acid
31529-27-8 97%
250mg
$102.00 2024-04-20
1PlusChem
1P01BHOO-100mg
3-(Carboxymethyl)-1H-indole-2-carboxylic acid
31529-27-8 97%
100mg
$57.00 2025-03-19

3-(carboxymethyl)-1H-indole-2-carboxylic Acid 関連文献

3-(carboxymethyl)-1H-indole-2-carboxylic Acidに関する追加情報

Introduction to 3-(carboxymethyl)-1H-indole-2-carboxylic Acid (CAS No. 31529-27-8)

3-(carboxymethyl)-1H-indole-2-carboxylic Acid, identified by the Chemical Abstracts Service registry number 31529-27-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic acid belongs to the indole family, a class of molecules widely recognized for their diverse biological activities and applications in medicinal chemistry. The structural motif of indole, characterized by a benzene ring fused to a pyrrole ring, serves as a scaffold for numerous pharmacologically relevant compounds.

The molecular structure of 3-(carboxymethyl)-1H-indole-2-carboxylic Acid incorporates two functional groups: a carboxymethyl group at the 3-position and a carboxylic acid group at the 2-position of the indole ring. This dual functionality makes the compound a versatile intermediate in synthetic chemistry, particularly in the preparation of more complex molecules such as protease inhibitors, kinase inhibitors, and other therapeutic agents. The presence of these functional groups also enhances its solubility in polar solvents, facilitating its use in various biochemical assays and drug formulation processes.

In recent years, there has been growing interest in indole derivatives due to their potential applications in treating a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. The unique electronic and steric properties of the indole ring allow for fine-tuning of molecular interactions with biological targets. For instance, modifications at the 2- and 3-positions can significantly alter binding affinity and selectivity, making 3-(carboxymethyl)-1H-indole-2-carboxylic Acid a valuable building block for structure-activity relationship (SAR) studies.

One of the most compelling aspects of 3-(carboxymethyl)-1H-indole-2-carboxylic Acid is its role in the synthesis of indole-based drugs that target specific enzymes and receptors. Researchers have demonstrated its utility in developing novel therapeutics for oncology applications. For example, derivatives of this compound have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The carboxymethyl group provides a handle for further functionalization, enabling the attachment of pharmacophores that enhance binding to biological targets.

The carboxylic acid group at the 2-position further contributes to the compound's versatility. It can be esterified or amidated to improve stability or bioavailability, depending on the intended application. Additionally, this group serves as a point of attachment for prodrugs or conjugates designed to enhance delivery systems. Such modifications are particularly relevant in targeted drug delivery strategies, where 3-(carboxymethyl)-1H-indole-2-carboxylic Acid derivatives can be coupled with ligands that bind specifically to tumor cells or inflamed tissues.

Recent advances in computational chemistry have also highlighted the importance of 3-(carboxymethyl)-1H-indole-2-carboxylic Acid as a scaffold for drug discovery. Molecular modeling studies have shown that subtle changes in its structure can lead to significant improvements in potency and selectivity against disease-causing targets. These insights have guided synthetic efforts toward optimizing lead compounds derived from this scaffold, accelerating the development pipeline for new treatments.

The pharmaceutical industry has recognized the potential of 3-(carboxymethyl)-1H-indole-2-carboxylic Acid as an intermediate for high-value therapeutics. Its incorporation into drug candidates has led to several clinical candidates entering late-stage development for various indications. The compound's ability to serve as a precursor for multiple classes of drugs underscores its importance in modern medicinal chemistry. Furthermore, its well-documented synthetic pathways make it accessible for large-scale production, ensuring sufficient material for preclinical and clinical studies.

Beyond its pharmaceutical applications, 3-(carboxymethyl)-1H-indole-2-carboxylic Acid has found utility in research settings as a tool compound for biochemical investigations. Its reactivity allows researchers to probe enzyme mechanisms and explore new synthetic methodologies. For instance, it has been used in studies on carboxylate-metabolizing enzymes, providing insights into how these enzymes contribute to metabolic pathways relevant to human health and disease.

The chemical synthesis of 3-(carboxymethyl)-1H-indole-2-carboxylic Acid involves well-established protocols that highlight its synthetic accessibility. One common approach involves the reaction of 2-bromoindole with formaldehyde followed by oxidation and hydrolysis steps. Alternative methods include palladium-catalyzed cross-coupling reactions or enzymatic transformations that offer improved selectivity and reduced environmental impact. These synthetic strategies underscore the compound's importance as a building block in industrial-scale chemical manufacturing.

In conclusion,3-(carboxymethyl)-1H-indole-2-carboxylic Acid (CAS No. 31529-27-8) is a multifaceted compound with broad applications in pharmaceutical research and drug development. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic opportunities derived from indole scaffolds,3-(carboxymethyl)-1H-indole-2-carboxylic Acid will undoubtedly remain at the forefront of medicinal chemistry innovation.

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